molecular formula C15H13NO2 B12917960 5-(Quinolin-8-yl)cyclohexane-1,3-dione

5-(Quinolin-8-yl)cyclohexane-1,3-dione

Katalognummer: B12917960
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: QIEZNSFETXCPBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Quinolin-8-yl)cyclohexane-1,3-dione is a compound that features a quinoline moiety attached to a cyclohexane-1,3-dione structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-8-yl)cyclohexane-1,3-dione typically involves the reaction of quinoline derivatives with cyclohexane-1,3-dione. One common method includes the use of a Friedländer condensation reaction, where an aminoquinoline reacts with a diketone under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Quinolin-8-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products

Wissenschaftliche Forschungsanwendungen

5-(Quinolin-8-yl)cyclohexane-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Quinolin-8-yl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes, leading to its potential use as an antimicrobial or anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Quinolin-8-yl)cyclohexane-1,3-dione is unique due to its combination of a quinoline moiety with a cyclohexane-1,3-dione structure, providing a distinct set of chemical and biological properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C15H13NO2

Molekulargewicht

239.27 g/mol

IUPAC-Name

5-quinolin-8-ylcyclohexane-1,3-dione

InChI

InChI=1S/C15H13NO2/c17-12-7-11(8-13(18)9-12)14-5-1-3-10-4-2-6-16-15(10)14/h1-6,11H,7-9H2

InChI-Schlüssel

QIEZNSFETXCPBI-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC(=O)CC1=O)C2=CC=CC3=C2N=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.